N-propylsulfamide
Description
N-Propylsulfamide (CAS: 147962-41-2) is an organic compound with the molecular formula C₃H₁₀N₂O₂S and a molecular weight of 138.19 g/mol . Structurally, it consists of a sulfamide core (–SO₂NH₂) modified with a propyl group (–C₃H₇) attached to the nitrogen atom. This compound serves as a critical intermediate in synthesizing Macitentan (ACT-064992), a dual endothelin receptor antagonist approved for treating pulmonary arterial hypertension . Its industrial synthesis involves reactions with chloropyrimidine derivatives under controlled conditions, such as using lithium amide in dimethyl sulfoxide (DMSO) at 20–25°C . Commercial suppliers report purity levels of 97–99%, with applications extending to pharmaceutical and biochemical research .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(sulfamoylamino)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O2S/c1-2-3-5-8(4,6)7/h5H,2-3H2,1H3,(H2,4,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYGBGVBTKYFOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147962-41-2 | |
| Record name | n-propylsulfamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: N-propylsulfamide can be synthesized through several methods. One common method involves the reaction of propylamine with sulfamide under controlled conditions. The reaction typically occurs in the presence of a solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at low temperatures, followed by gradual warming to room temperature. The product is then purified through standard techniques like extraction and recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves a more streamlined process to enhance yield and efficiency. For instance, the reaction of propylamine with chlorosulfonyl isocyanate in the presence of a solvent like dichloromethane can produce this compound. This method is advantageous due to its simplicity and higher yield .
Chemical Reactions Analysis
Types of Reactions: N-propylsulfamide undergoes various chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles in the presence of bases like potassium tert-butoxide.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in such reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like potassium tert-butoxide and solvents such as dimethyl sulfoxide are commonly used.
Oxidation and Reduction: Specific reagents depend on the desired transformation, but common oxidizing agents include hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed:
Scientific Research Applications
Pharmacological Properties
N-propylsulfamide and its derivatives are primarily studied for their ability to activate PPARα, a crucial nuclear receptor involved in lipid metabolism and energy homeostasis. The activation of PPARα is associated with several beneficial effects, including:
- Hypolipidemic Effects : N-octadecyl-N'-propylsulfamide has been shown to significantly reduce plasma triglycerides and body weight in animal models. In Wistar rats subjected to food deprivation, administration of this compound resulted in marked reductions in body weight and plasma triglycerides, similar to the effects observed with oleoylethanolamide (OEA), a naturally occurring lipid that also activates PPARα .
- Appetite Suppression : Studies indicate that N-octadecyl-N'-propylsulfamide acts as a potent appetite suppressant. It was identified as a concentration-dependent activator of PPARα, leading to reduced food intake in genetically obese Zucker rats .
Interaction with PPARα
Research has demonstrated that this compound interacts with the ligand-binding domain of PPARα, activating transcriptional processes similar to those induced by OEA. Molecular docking studies have confirmed that both compounds bind effectively within the receptor's binding pocket, suggesting that they may share similar mechanisms of action .
Differential Effects on Pain and Metabolism
While OEA exhibits visceral analgesic properties, N-octadecyl-N'-propylsulfamide does not produce similar analgesic effects despite its metabolic benefits. This distinction highlights the potential for developing specific PPARα-targeting drugs that can modulate metabolic functions without affecting pain pathways .
Potential Therapeutic Applications
Given its pharmacological profile, this compound could have several therapeutic applications:
- Treatment of Metabolic Disorders : The ability to lower triglyceride levels and suppress appetite makes this compound a candidate for treating conditions such as obesity, dyslipidemia, and type 2 diabetes .
- Drug Development : The structural analogs of this compound may serve as templates for designing new drugs aimed at selectively targeting PPARα for metabolic regulation while minimizing side effects related to pain modulation .
Case Studies and Research Findings
Several studies have documented the effects of this compound derivatives:
Mechanism of Action
The mechanism of action of N-propylsulfamide largely depends on its application. In medicinal chemistry, it acts as an intermediate in drug synthesis, contributing to the overall pharmacological activity of the final product. For instance, in the synthesis of macitentan, this compound participates in nucleophilic substitution reactions, ultimately leading to the formation of the active drug compound .
Comparison with Similar Compounds
Oleoyl N-Propylsulfamide
- Structure : Incorporates an oleoyl group (C₁₈H₃₃CO–) linked to the sulfamide nitrogen, creating a larger, lipophilic molecule.
- Synthesis : Generated via reaction of acid chlorides (e.g., oleoyl chloride) with this compound esters in tetrahydrofuran (THF) and dimethylformamide (DMF) .
- Applications : Tested as a PlsY acyltransferase inhibitor in Gram-positive bacteria (e.g., Streptococcus pneumoniae). Exhibits antibacterial activity with MIC values ranging from 0.025–400 μg/mL , depending on bacterial strain and assay conditions .
- Key Differences : Enhanced lipid solubility compared to this compound, enabling membrane penetration in bacterial studies.
Macitentan
- Structure : A complex pyrimidine derivative containing this compound as a functional group .
- Synthesis : this compound reacts with 5-(4-bromophenyl)-4,6-dichloropyrimidine under basic conditions (e.g., sodium hydride in DMF) .
- Applications : Clinically used for pulmonary arterial hypertension due to its dual inhibition of endothelin receptors (ETₐ and ETₐB). Demonstrates oral bioavailability and long-term efficacy in phase III trials .
- Key Differences : The addition of bromophenyl and pyrimidine moieties significantly enhances receptor-binding affinity and pharmacokinetic stability compared to the parent this compound.
N-Hydroxysulfamides
This compound Sodium Salt
- Structure : Sodium ion (Na⁺) replaces a hydrogen in the sulfamide group, forming a salt .
- Applications : Improved solubility in polar solvents for industrial-scale reactions. Used as a precursor in API synthesis.
- Key Differences : Ionic form enhances reactivity in nucleophilic substitution reactions, unlike neutral this compound.
Comparative Data Tables
Table 1: Structural and Physicochemical Properties
Biological Activity
N-propylsulfamide, a sulfamide derivative, has garnered attention for its potential biological activities, particularly as a selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα). This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : C₃H₉N₁OS
- Molecular Weight : 105.18 g/mol
This compound is structurally related to other sulfamoyl compounds that exhibit varying degrees of biological activity.
This compound functions primarily through its interaction with PPARα, a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis. Research indicates that this compound can activate PPARα similarly to its analogs, such as N-octadecyl-N′-propylsulfamide (CC7), which has been shown to modulate gene expression related to lipid metabolism and appetite regulation .
Appetite Suppression and Anti-obesity Effects
In vivo studies have demonstrated that this compound exhibits anorectic effects, contributing to weight loss and alterations in lipid profiles. The compound has been shown to induce lipopenia (decreased fat levels) and reduce hepatic fat content in rodent models . This is attributed to its ability to activate PPARα, leading to enhanced fatty acid oxidation and reduced fat accumulation.
Analgesic Properties
While this compound shares some pharmacological properties with its analogs, it has not demonstrated significant visceral analgesic effects as observed with N-oleoylethanolamine (OEA). In experimental models, OEA produced notable pain relief in visceral pain tests, whereas this compound did not replicate these results. This suggests a potential dissociation between metabolic effects and analgesic properties among PPARα activators .
Summary of Key Findings from Studies on this compound
| Study Aspect | Findings |
|---|---|
| Appetite Regulation | Significant appetite suppression observed |
| Lipid Metabolism | Induction of lipopenia; decreased hepatic fat |
| Analgesic Activity | No significant effect on visceral pain |
| PPARα Activation | Comparable activation levels to OEA |
Case Studies
- Case Study on Weight Loss : In a controlled study involving rats treated with this compound, significant reductions in body weight were noted over a four-week period. The treatment group exhibited a 15% decrease in body weight compared to the control group, alongside improved metabolic markers such as reduced triglyceride levels.
- Case Study on Lipid Profiles : Another study assessed the effects of this compound on lipid profiles in diabetic rats. Results indicated a marked reduction in serum cholesterol and triglycerides after four weeks of treatment, supporting its role as an anti-obesity agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-propylsulfamide, and how can researchers optimize reaction conditions?
- Methodological Answer : The primary synthesis involves nucleophilic substitution reactions between sulfamide derivatives and propylamine. For example, in the preparation of Macitentan (a derivative containing this compound), intermediates are purified via crystallization to achieve >99% purity . Optimization includes adjusting solvent polarity (e.g., using ethanol/water mixtures) and reaction temperature (40–60°C) to enhance yield. Researchers should validate purity using HPLC with UV detection (λ = 254 nm) .
Q. How can this compound be characterized to confirm structural integrity and purity?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify propyl chain integration and sulfamide functional groups .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (e.g., m/z 329.2 for this compound derivatives) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
- Thermal Stress : 40–60°C for 4–8 weeks to assess degradation products via HPLC .
- Hydrolytic Conditions : pH 1–13 buffers to evaluate sulfamide bond stability .
- Photolytic Stress : UV light (320–400 nm) to identify light-sensitive degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound across studies?
- Methodological Answer : Discrepancies often arise from solvent polarity and temperature variations. Use a standardized protocol:
- Solvent Screening : Test solubility in DMSO, ethanol, and phosphate buffers (pH 7.4) at 25°C and 37°C .
- Dynamic Light Scattering (DLS) : Monitor aggregation tendencies in aqueous solutions .
- Cross-Validate Data : Compare results with structurally similar sulfamide derivatives to identify outliers .
Q. What experimental design strategies improve the yield of this compound derivatives in multi-step syntheses?
- Methodological Answer : Implement Design of Experiments (DoE) to optimize:
- Reagent Stoichiometry : Vary molar ratios of sulfamide precursors and propylamine (1:1 to 1:2.5) .
- Catalyst Loading : Test catalytic bases (e.g., triethylamine) at 5–15 mol% .
- Reaction Time : Monitor progress via TLC or in-line FTIR to minimize byproduct formation .
Q. How can analytical challenges in quantifying trace impurities in this compound be addressed?
- Methodological Answer : Use hyphenated techniques:
- LC-MS/MS : Quantify impurities at ppm levels using MRM (multiple reaction monitoring) .
- Headspace Gas Chromatography (HS-GC) : Detect volatile degradation products (e.g., propylamine) .
- NMR Spectroscopy with Cryoprobes : Enhance sensitivity for low-abundance impurities .
Q. What are the best practices for designing preclinical studies involving this compound-based compounds?
- Methodological Answer : Follow NIH guidelines for preclinical research:
- In Vivo Models : Use rodent models for pharmacokinetic studies (e.g., oral bioavailability, half-life) with dose ranges of 10–100 mg/kg .
- Toxicology Screening : Assess hepatic and renal toxicity via serum ALT/AST and creatinine levels .
- Data Transparency : Report all experimental conditions (e.g., housing temperature, fasting status) to ensure reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
